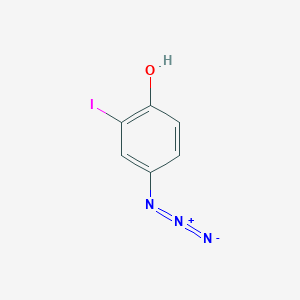

2-Iodo-4-azidophenol

Description

Structure

3D Structure

Propriétés

Numéro CAS |

125728-62-3 |

|---|---|

Formule moléculaire |

C6H4IN3O |

Poids moléculaire |

261.02 g/mol |

Nom IUPAC |

4-azido-2-iodophenol |

InChI |

InChI=1S/C6H4IN3O/c7-5-3-4(9-10-8)1-2-6(5)11/h1-3,11H |

Clé InChI |

GSBTZHALUANBIK-UHFFFAOYSA-N |

SMILES |

C1=CC(=C(C=C1N=[N+]=[N-])I)O |

SMILES canonique |

C1=CC(=C(C=C1N=[N+]=[N-])I)O |

Autres numéros CAS |

125728-62-3 |

Synonymes |

2-iodo-4-azidophenol |

Origine du produit |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Photochemical Properties of 2-Iodo-4-azidophenol

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Direct experimental data on the photochemical properties of 2-Iodo-4-azidophenol is limited in publicly available literature. This guide provides a comprehensive overview based on the known properties of analogous compounds, including aryl azides, iodophenols, and other photoaffinity labeling reagents. The experimental protocols and data presented are intended to serve as a foundational resource, and specific parameters should be optimized for individual experimental setups.

Introduction

This compound is a heterobifunctional chemical probe of significant interest in chemical biology and drug discovery. Its structure incorporates a phenol group, which can serve as a recognition element for various biological targets, an iodo group that can modulate binding affinity and participate in halogen bonding, and a photolabile azido group. Upon irradiation with UV light, the azido group is converted into a highly reactive nitrene intermediate, which can form a covalent bond with nearby amino acid residues. This property makes this compound a potent tool for photoaffinity labeling, enabling the identification and characterization of binding partners, such as receptors, enzymes, and other proteins. This guide details the synthesis, photochemical properties, and experimental applications of this valuable research tool.

Proposed Synthesis of this compound

A plausible synthetic route to this compound can be conceptualized through two primary pathways, leveraging established organic chemistry reactions. The first pathway involves the diazotization of an aminophenol precursor, followed by azidation and subsequent iodination. A second, potentially more direct route, would involve the iodination of a commercially available azidophenol.

Caption: Proposed synthetic pathways for this compound.

Photochemical Properties

The key photochemical property of this compound is the light-induced conversion of the aryl azide to a highly reactive aryl nitrene. This process is the foundation of its utility in photoaffinity labeling.

3.1. UV-Vis Absorption

| Compound | Solvent | λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Reference |

| 4-Azidophenol | Water | 285 | ~1,500 | Estimated |

| 2-Iodophenol | - | 278, 285 | - | NIST WebBook[1] |

| 4-Nitrophenol | Water (acidic) | 317 | ~10,000 | [2] |

| 4-Nitrophenol | Water (alkaline) | 400 | ~18,000 | [2] |

Based on these analogs, this compound is predicted to have a primary absorption maximum in the range of 280-300 nm. The presence of the iodo group may cause a slight bathochromic (red) shift in the absorption spectrum.

3.2. Photoreactivity

Upon absorption of UV light, typically in the 254-300 nm range, the azido group of this compound undergoes photolysis to release molecular nitrogen and generate a highly reactive nitrene intermediate. This nitrene can then undergo a variety of reactions, including insertion into C-H and N-H bonds, or addition to C=C bonds, leading to the formation of a stable covalent bond with a target biomolecule.

Caption: Photochemical activation of this compound.

Experimental Protocols: Photoaffinity Labeling

The following provides a generalized protocol for using this compound in a photoaffinity labeling experiment to identify the binding partners of a compound of interest.

4.1. Materials and Reagents

-

This compound (or a derivative thereof)

-

Biological sample (e.g., cell lysate, purified protein)

-

Phosphate-buffered saline (PBS) or other suitable buffer

-

UV lamp (e.g., 254 nm or 300 nm)

-

SDS-PAGE reagents

-

Western blotting or mass spectrometry equipment

4.2. Experimental Workflow

Caption: General workflow for a photoaffinity labeling experiment.

4.3. Detailed Methodology

-

Incubation: Dissolve this compound in a minimal amount of a compatible solvent (e.g., DMSO) and dilute to the final concentration in the binding buffer containing the biological sample. Incubate the mixture for a predetermined time (e.g., 30-60 minutes) at a specific temperature (e.g., 4°C or room temperature) to allow for binding to the target protein. All manipulations should be performed in the dark or under red light to prevent premature photolysis.

-

UV Irradiation: Place the sample in a suitable container (e.g., a quartz cuvette or a multi-well plate) and irradiate with a UV lamp at a fixed distance for a specified duration (e.g., 5-30 minutes). The optimal wavelength, intensity, and duration of irradiation should be determined empirically.

-

Quenching: After irradiation, add a scavenger molecule, such as dithiothreitol (DTT), to quench any unreacted nitrene intermediates.

-

Analysis: Denature the proteins in the sample by adding SDS-PAGE loading buffer and heating. Separate the proteins by SDS-PAGE.

-

Identification: Visualize the labeled proteins using an appropriate detection method. If the probe is tagged (e.g., with biotin or a fluorescent dye), it can be detected directly. Alternatively, a specific antibody can be used for Western blotting. For definitive identification, the labeled protein band can be excised from the gel and analyzed by mass spectrometry.

Applications in Drug Development

Photoaffinity labeling with probes like this compound is a powerful technique in drug development for:

-

Target Identification and Validation: Identifying the molecular targets of a drug candidate.

-

Binding Site Mapping: Elucidating the specific amino acid residues involved in drug binding.

-

Off-Target Profiling: Identifying unintended binding partners of a drug, which can help in understanding potential side effects.

A notable application of a similar compound, this compound (IAP), has been in the study of human liver thermostable sulfotransferase (TS PST), where it was used as a photoaffinity label.[3] This demonstrates the utility of this class of compounds in probing the structure and function of enzymes involved in drug metabolism.

Caption: Application of photoaffinity labeling in drug discovery.

References

Stability and Storage of 2-Iodo-4-azidophenol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the stability and recommended storage conditions for 2-Iodo-4-azidophenol (IAP). Due to the presence of both an energetic azide group and a labile iodo substituent on a phenolic ring, this compound requires careful handling to ensure its integrity and prevent hazardous decomposition. This document synthesizes available data to offer best practices for its use in a research and development setting.

Core Stability Profile

This compound is a reactive molecule susceptible to degradation by heat, light, and potentially certain chemical environments. The aryl azide group is inherently energetic and can decompose, while the carbon-iodine bond can also be subject to cleavage.

Thermal Stability

Photochemical Stability

As a photoaffinity label, this compound is designed to be light-sensitive.[1] Upon irradiation with light, particularly UV, the azide group is excited, leading to the formation of a nitrene. This high reactivity is useful for covalently labeling target proteins in biochemical studies but underscores the need to protect the compound from light during storage and handling to prevent premature degradation.[3] Additionally, electron-rich aryl iodides can be light-sensitive, potentially leading to the cleavage of the C-I bond.[4]

Chemical Stability

The chemical stability of this compound in various solvent systems and pH conditions has not been extensively documented. However, the molecule's functional groups suggest potential incompatibilities. The azide group can react with reducing agents. Strong acids or bases may affect the stability of the phenolic and azide functionalities. Iminophosphoranes can be formed from the reaction of aryl azides with phosphines in what is known as the Staudinger reaction.[5]

Quantitative Stability and Storage Data

Due to limited published quantitative stability data for this compound, the following tables summarize the key qualitative stability concerns and provide recommended handling and storage conditions based on available information and the general properties of its functional groups.

Table 1: Summary of Stability Characteristics for this compound

| Parameter | Stability Profile |

| Thermal Stability | Considered thermally sensitive. Aryl azides decompose upon heating, which can be exothermic. Avoid high temperatures. |

| Photostability | Highly sensitive to light, particularly UV radiation, due to its function as a photoaffinity label.[1][3] This leads to the decomposition of the azide group. The C-I bond may also be photolabile.[4] |

| Chemical Stability | The azide group is reactive towards reducing agents and phosphines.[5] Stability in strong acidic or basic conditions is not well-documented but should be approached with caution. Potential for deiodination in the presence of certain reagents. |

Table 2: Recommended Storage and Handling Conditions

| Condition | Recommendation | Rationale |

| Temperature | -20°C [1] | To minimize thermal decomposition of the azide group and slow down other potential degradation pathways. |

| Atmosphere | Inert atmosphere (e.g., Nitrogen or Argon) [1] | To prevent oxidative degradation and potential reactions with atmospheric components. |

| Light Exposure | Store in the dark, in amber vials. [1] | To prevent photochemical decomposition of the light-sensitive azide and iodo functionalities. |

| Container | Tightly sealed amber glass vials. | To protect from light and moisture, and to contain the compound securely. |

| Waste Disposal | Neutralize with sodium nitrite/hydrochloric acid before disposal.[1] | To decompose the potentially explosive azide group into safer byproducts, mitigating explosion hazards. |

Experimental Protocols

While a specific, validated stability-indicating assay for this compound is not published, a general approach to assessing its thermal stability can be adapted from methods used for other energetic materials.[6]

General Protocol for Thermal Stability Assessment using Differential Scanning Calorimetry (DSC)

-

Sample Preparation: Carefully weigh approximately 1-5 mg of this compound into a high-pressure DSC pan. The use of high-pressure pans is crucial to contain any gaseous products of decomposition, ensuring accurate enthalpy measurements.[6]

-

Instrument Setup: Place the sealed sample pan and an empty reference pan into the DSC instrument.

-

Thermal Program:

-

Equilibrate the sample at a low temperature (e.g., 25°C).

-

Ramp the temperature at a controlled rate (e.g., 5-10°C/min) to a temperature beyond the expected decomposition point (e.g., 250°C).

-

-

Data Analysis:

-

Monitor the heat flow as a function of temperature.

-

Determine the onset temperature of decomposition (Tonset) and the peak temperature of the exothermic event (Tpeak).

-

Integrate the exothermic peak to calculate the enthalpy of decomposition (ΔHD).

-

-

Safety Precautions: Due to the potentially explosive nature of the azide, all work should be conducted behind a blast shield, and appropriate personal protective equipment (PPE) must be worn. The amount of material tested should be kept to a minimum.

Visualized Workflows and Relationships

The following diagrams illustrate key logical relationships and workflows for handling this compound.

Caption: Recommended storage workflow for this compound.

Caption: Factors leading to the decomposition of this compound.

Caption: Safe handling and disposal workflow for this compound.

References

- 1. 4-Azidophenol | 24541-43-3 | Benchchem [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Reddit - The heart of the internet [reddit.com]

- 5. Ortho-Phosphinoarenesulfonamide-Mediated Staudinger Reduction of Aryl and Alkyl Azides [mdpi.com]

- 6. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to 2-Iodo-4-azidophenol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the chemical properties of 2-Iodo-4-azidophenol, a compound of interest in various research and development applications. This document outlines its fundamental molecular characteristics and provides a framework for its potential experimental use.

Core Molecular Data

The fundamental properties of this compound are summarized in the table below. These values are calculated based on the constituent atoms of the molecule.

| Property | Value |

| Chemical Formula | C₆H₄IN₃O |

| Molecular Weight | 261.02 g/mol |

Synthesis of this compound: An Experimental Protocol

The following section details a representative experimental protocol for the synthesis of this compound. This protocol is provided for informational purposes and should be adapted and optimized based on specific laboratory conditions and safety protocols.

Objective: To synthesize this compound from a suitable starting material.

Materials:

-

4-Azidophenol

-

N-Iodosuccinimide (NIS)

-

Acetonitrile (anhydrous)

-

Dichloromethane (DCM)

-

Saturated sodium thiosulfate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Magnetic stirrer

-

Stir bar

-

Separatory funnel

-

Rotary evaporator

-

Silica gel for column chromatography

-

Hexane

-

Ethyl acetate

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask, dissolve 4-azidophenol in anhydrous acetonitrile. Place the flask on a magnetic stirrer and add a stir bar.

-

Iodination: To the stirring solution, add N-Iodosuccinimide (NIS) portion-wise at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Quenching: Once the reaction is complete, quench the reaction mixture by adding a saturated solution of sodium thiosulfate to reduce any unreacted iodine.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane. Wash the organic layer with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.

-

Purification: Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate solvent system to yield pure this compound.

Safety Precautions: Azide compounds are potentially explosive and should be handled with extreme caution. All procedures should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn.

Logical Workflow for Synthesis and Characterization

The following diagram illustrates the logical workflow from the starting materials to the final, characterized product.

Caption: Workflow for the synthesis and characterization of this compound.

The Application of 2-Iodo-4-azidophenol in Elucidating Protein-Protein Interactions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of 2-iodo-4-azidophenol (IAP) as a powerful photoaffinity labeling reagent for the identification and characterization of protein-protein interactions. Photoaffinity labeling is a technique that utilizes a photoreactive ligand to covalently bind to its target protein upon photoactivation, enabling the identification of binding partners and the elucidation of binding sites. This compound, a halogenated aryl azide, has proven to be a highly effective tool in this regard, particularly for studying enzymes involved in drug metabolism.

Core Concepts of Photoaffinity Labeling with this compound

This compound is a bifunctional molecule. The phenol group provides the specificity for the target protein's binding site, in this case, enzymes that recognize phenolic substrates. The azido group serves as the photoreactive moiety. Upon exposure to ultraviolet (UV) light, the azide group is converted into a highly reactive nitrene intermediate. This nitrene can then form a covalent bond with amino acid residues in close proximity within the binding site of the target protein. The iodine atom enhances the binding affinity of the molecule to certain enzymes, a feature that was rationally designed based on quantitative structure-activity relationship (QSAR) studies.

The general workflow for using this compound to identify protein interactions involves several key steps:

-

Incubation: The photoaffinity probe is incubated with a biological sample (e.g., purified protein, cell lysate) to allow for binding to its target protein.

-

Photoactivation: The sample is irradiated with UV light to activate the azido group and induce covalent crosslinking.

-

Analysis: The covalently labeled protein(s) are then detected and identified using various analytical techniques, such as SDS-PAGE, autoradiography (if a radiolabeled probe is used), and mass spectrometry.

A Case Study: Photoaffinity Labeling of Human Liver Thermostable Phenol Sulfotransferase (TS PST)

A significant application of this compound has been in the study of human liver thermostable phenol sulfotransferase (TS PST), an enzyme crucial for the detoxification of phenolic drugs and xenobiotics.[1]

Quantitative Data

The design of this compound as a photoaffinity label for TS PST was guided by QSAR analysis, which predicted a high binding affinity. Experimental validation confirmed these predictions.

| Parameter | Predicted Value (QSAR) | Experimental Value |

| Km for IAP | 95 nM | 52 nM (apparent) |

Experimental Protocols

Synthesis of [125I]this compound:

The synthesis of the radiolabeled photoaffinity probe is a critical first step. While the detailed synthesis is highly specialized, the general approach involves the diazotization of 2-iodo-4-aminophenol followed by reaction with sodium azide to form this compound. Radiolabeling with iodine-125 can be achieved during the iodination step of a precursor molecule.

Photoaffinity Labeling of Human Liver TS PST:

The following protocol outlines the key steps for the photoaffinity labeling of partially purified human liver TS PST with [125I]IAP.[1]

-

Reaction Mixture Preparation:

-

Partially purified human liver TS PST is prepared.

-

A reaction mixture is assembled containing the enzyme, [125I]IAP, and the sulfate donor, 3'-phosphoadenosine-5'-phosphosulfate (PAPS).

-

-

Incubation: The reaction mixture is incubated to allow for the binding of [125I]IAP to the enzyme's active site.

-

UV Irradiation: The mixture is then irradiated with UV light to activate the azido group of the bound [125I]IAP, leading to covalent crosslinking to the enzyme.

-

SDS-PAGE Analysis: The proteins in the reaction mixture are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Autoradiography: The gel is exposed to X-ray film to visualize the radiolabeled proteins.

-

Inhibition Studies (for validation): To confirm the specificity of the labeling, control experiments are performed in the presence of known inhibitors of TS PST (e.g., 2,6-dichloro-4-nitrophenol) or competing substrates (e.g., 2-iodophenol). A concentration-dependent decrease in the radiolabeling of the target protein in the presence of these inhibitors confirms the specificity of the photoaffinity probe.[1]

-

Gel Filtration HPLC: To further verify that the photoaffinity-labeled proteins co-elute with the enzyme activity, the radiolabeled sample can be subjected to gel filtration high-performance liquid chromatography.[1]

Visualizing the Process

To better understand the experimental logic and the underlying biochemical process, the following diagrams are provided.

Applications in Drug Development

The identification of specific protein interactions is a cornerstone of modern drug development. Photoaffinity labeling with reagents like this compound offers several advantages:

-

Target Identification and Validation: It allows for the unambiguous identification of the molecular targets of a compound, which is essential for understanding its mechanism of action and potential off-target effects.

-

Binding Site Characterization: By crosslinking within the binding pocket, it provides valuable information about the three-dimensional structure of the drug-target interface, which can guide the rational design of more potent and selective inhibitors.

-

Screening for Interacting Partners: In a broader application, photoaffinity probes can be used in complex biological mixtures to "fish out" previously unknown binding partners of a particular molecule, thereby uncovering new biological pathways and potential therapeutic targets.

Conclusion

This compound stands out as a rationally designed and experimentally validated photoaffinity probe for the study of protein-protein interactions, particularly in the context of drug-metabolizing enzymes. Its high affinity and specific reactivity make it a valuable tool for researchers in biochemistry, pharmacology, and drug discovery. The detailed experimental protocols and quantitative data presented in this guide, derived from the successful labeling of human liver TS PST, provide a solid foundation for the application of this powerful technique to other protein systems. The continued development and application of such precise chemical probes will undoubtedly accelerate our understanding of complex biological networks and pave the way for novel therapeutic interventions.

References

Aryl azide-based photoaffinity labeling reagents

An In-depth Technical Guide to Aryl Azide-Based Photoaffinity Labeling Reagents

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of aryl azide-based photoaffinity labeling (PAL), a powerful chemical biology technique used to identify and characterize molecular interactions. We will delve into the core principles, probe design, experimental workflows, and data analysis strategies, offering a technical resource for professionals in life sciences and drug discovery.

Introduction to Photoaffinity Labeling (PAL)

Photoaffinity labeling is a versatile technique used to convert non-covalent molecular interactions into stable, covalent bonds through light-induced activation of a photoreactive chemical group.[1][2] This method is instrumental in capturing transient or low-affinity interactions between a small molecule (ligand) and its biological target, typically a protein.[2] Among the various photoreactive moieties, aryl azides are frequently employed due to their relatively small size, ease of synthesis, and chemical stability in the absence of light.[1][3]

A typical photoaffinity probe consists of three key components: a ligand for binding to the target, a photoreactive group (the aryl azide), and a reporter tag for detection and enrichment.[4][5] This design allows researchers to "fish" for unknown protein targets, map ligand-binding sites, and investigate complex protein-protein interaction networks.[6][7]

The Aryl Azide Photoreactive Group: Mechanism of Action

The utility of aryl azides in PAL stems from their ability to transform from a chemically inert state into a highly reactive species upon exposure to ultraviolet (UV) light.[3][8]

Photoactivation Pathway:

-

Nitrene Formation: When an aryl azide is irradiated with UV light (typically between 260-365 nm), it absorbs a photon and releases a molecule of nitrogen gas (N₂).[4][8] This process generates a highly reactive singlet nitrene intermediate.[5][9]

-

Reaction Pathways: The short-lived singlet nitrene can undergo several reactions to form a covalent bond with a nearby molecule[9]:

-

Intersystem Crossing (ISC): It can relax into a more stable, longer-lived triplet nitrene, which can then insert into C-H bonds.[5]

-

Ring Expansion: The singlet nitrene can isomerize to form a dehydroazepine intermediate. This species is susceptible to nucleophilic attack by amino acid residues like lysine.[9]

-

Insertion: Both singlet and triplet nitrenes can directly insert into various chemical bonds, including C-H and N-H bonds found in amino acid side chains.[9]

-

The formation of these highly reactive intermediates allows the probe to covalently attach to amino acid residues within the binding pocket of its target protein.

Caption: Mechanism of aryl azide photoactivation and subsequent reaction pathways.

Comparison of Common Photoreactive Probes

While aryl azides are popular, other photoreactive groups like benzophenones and diazirines are also widely used. The choice of photoprobe depends on the specific experimental context, including the nature of the target and the biological system.[6][9]

| Feature | Aryl Azides | Benzophenones | Diazirines |

| Activation Wavelength (λmax) | ~260-365 nm[4][10] | ~350-365 nm[9] | ~350 nm[9] |

| Reactive Intermediate | Nitrene[5] | Triplet Diradical[9] | Carbene[9] |

| Reactivity | Highly reactive; can insert into C-H and N-H bonds and react with nucleophiles.[9] | Moderately reactive; primarily abstracts hydrogen from C-H bonds.[9] | Very highly reactive; non-specifically inserts into C-H, N-H, and O-H bonds.[9] |

| Stability | Relatively stable in the dark but can be reduced by thiols (e.g., DTT).[8][11] | Very stable, even to repeated photoactivation cycles.[9] | Stable in the dark; smaller size is less likely to disrupt binding.[9] |

| Key Disadvantage | Lower wavelength UV can cause protein damage; potential for rearrangement.[5] | Bulkier size can interfere with ligand binding; longer irradiation times may be needed.[3] | Can isomerize to a linear diazo compound, which can react without light.[9] |

Experimental Design and Protocols

A successful photoaffinity labeling experiment requires careful planning, from probe design to data analysis.

General Experimental Workflow

The overall process involves incubating the probe with the biological sample, activating it with UV light to form a covalent bond, and then analyzing the labeled products. For target identification, this is often followed by enrichment and mass spectrometry.

Caption: General workflow for target identification using aryl azide PAL.

Detailed Experimental Protocol: Target ID in Live Cells

This protocol outlines a common strategy for identifying the protein targets of a small molecule using a "clickable" aryl azide probe.[12][13] The probe contains an alkyne handle, which allows for the attachment of a biotin reporter tag via copper-catalyzed azide-alkyne cycloaddition (Click Chemistry) after labeling.

Materials:

-

Aryl azide photoaffinity probe with a terminal alkyne.

-

Cultured cells (e.g., HeLa, HEK293T).

-

DPBS (Dulbecco's Phosphate-Buffered Saline).

-

UV lamp (365 nm), placed on ice or in a cold room.

-

Lysis Buffer (e.g., RIPA buffer with protease inhibitors).

-

Click Chemistry reagents: Biotin-azide, CuSO₄, TBTA, sodium ascorbate.

-

Streptavidin-coated magnetic beads.

-

Mass spectrometry-grade trypsin.

Procedure:

-

Cell Treatment:

-

Plate cells and grow to 80-90% confluency.

-

Replace media with serum-free media containing the aryl azide probe (e.g., at 1-10 µM). For competition experiments, pre-incubate cells with an excess (e.g., 50-fold) of the parent compound before adding the probe.

-

Incubate for 1-2 hours at 37°C.

-

-

Photo-Crosslinking:

-

Wash the cells twice with ice-cold DPBS to remove the unbound probe.

-

Place the culture dish on ice, remove the lid, and irradiate with a 365 nm UV lamp for 15-30 minutes.[8] The distance from the lamp to the cells should be optimized (e.g., 5-10 cm).

-

-

Cell Lysis:

-

After irradiation, wash the cells again with ice-cold DPBS.

-

Add ice-cold lysis buffer, scrape the cells, and collect the lysate.

-

Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.

-

-

Click Chemistry Reaction:

-

To the clarified lysate, add the click chemistry reagents in sequence: biotin-azide, CuSO₄, TBTA, and freshly prepared sodium ascorbate.

-

Incubate for 1-2 hours at room temperature with gentle rotation.

-

-

Enrichment of Labeled Proteins:

-

Add pre-washed streptavidin magnetic beads to the lysate.

-

Incubate for 2-4 hours at 4°C with rotation to capture biotinylated proteins.

-

Wash the beads extensively with lysis buffer and then with a high-salt buffer to remove non-specifically bound proteins.

-

-

Sample Preparation for Mass Spectrometry:

-

Perform on-bead digestion by resuspending the beads in a digestion buffer (e.g., ammonium bicarbonate) and adding trypsin.

-

Incubate overnight at 37°C.

-

Collect the supernatant containing the digested peptides for LC-MS/MS analysis.

-

-

Data Analysis:

-

Analyze the peptide samples using a high-resolution mass spectrometer.

-

Identify proteins that are significantly enriched in the probe-treated sample compared to controls (e.g., no UV, competition with parent compound).[14]

-

Data Presentation and Interpretation

Quantitative data is crucial for validating results. Data from PAL experiments are typically analyzed using gel-based methods or mass spectrometry.

Gel-Based Analysis

For initial validation, labeled proteins can be visualized using SDS-PAGE. If the probe's reporter tag is a fluorophore, in-gel fluorescence can be used.[3] Alternatively, after a click reaction with biotin-azide, proteins can be detected via Western blot using a streptavidin-HRP conjugate.[5] A successful labeling experiment will show a specific band that is diminished in the presence of a competing ligand.

Quantitative Proteomics

For unbiased target identification, quantitative mass spectrometry is the method of choice.[12] Techniques like SILAC (Stable Isotope Labeling with Amino acids in Cell Culture) allow for precise quantification of labeled proteins between different conditions (e.g., probe vs. probe + competitor).[12] Potential targets are identified as proteins whose signal is significantly reduced in the competition sample.

| Parameter | Description | Example Value | Source |

| Probe Concentration | Concentration used for cell treatment or in vitro labeling. | 1-10 µM | [15] |

| Competitor Fold-Excess | Excess of unlabeled parent compound used to demonstrate specific binding. | 40-50x | [15] |

| UV Wavelength | Wavelength of light used for photoactivation. | 350-366 nm | [5][8] |

| Irradiation Time | Duration of UV exposure. | 15-30 min | [8] |

| Labeling Efficiency | Percentage of target protein that is covalently labeled. Varies widely. | <30% (typical for early probes) | [4][10] |

Advantages and Limitations

Aryl azide-based PAL is a powerful tool, but it is essential to understand its strengths and weaknesses.

| Advantages | Limitations |

| Small Size: The azide group is small, minimizing steric hindrance.[1] | Protein Damage: Short-wavelength UV light can potentially damage proteins.[5] |

| Ease of Synthesis: Aryl azides can be readily incorporated into complex molecules.[3] | Non-specific Labeling: The highly reactive nitrene can label non-target proteins or solvent.[16] |

| Chemical Stability: Probes are stable in the dark, allowing for controlled activation.[3] | Reduction by Thiols: The azide group can be reduced to an unreactive amine by reducing agents like DTT.[8] |

| Versatility: Applicable in vitro, in live cells, and in some cases, in vivo.[2] | Low Labeling Yields: Crosslinking efficiency can be low, requiring sensitive detection methods.[10] |

Conclusion and Future Directions

Aryl azide-based photoaffinity labeling remains a cornerstone technique in chemical biology and drug discovery. It provides a direct method for identifying the molecular targets of bioactive compounds and for mapping their binding interactions. While challenges such as non-specific labeling and potential photodamage exist, ongoing research is focused on overcoming these limitations. Innovations include the development of aryl azides that can be activated by longer-wavelength visible light, which is more biocompatible, and the design of next-generation probes with improved reaction efficiencies and specificities.[4][10] Combined with advances in quantitative proteomics, PAL will continue to be an indispensable tool for unraveling complex biological systems.

References

- 1. researchgate.net [researchgate.net]

- 2. Photolytic Labeling and Its Applications in Protein Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Visible-light-induced protein labeling in live cells with aryl azides - Chemical Communications (RSC Publishing) DOI:10.1039/D2CC06987C [pubs.rsc.org]

- 5. Recent Advances in Target Characterization and Identification by Photoaffinity Probes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Photoaffinity Compounds - Enamine [enamine.net]

- 7. Photoaffinity Labeling - Creative Biolabs [creative-biolabs.com]

- 8. documents.thermofisher.com [documents.thermofisher.com]

- 9. Photoaffinity Labelling Strategies for Mapping the Small Molecule-Protein Interactome - PMC [pmc.ncbi.nlm.nih.gov]

- 10. yiyunchen.sioc.ac.cn [yiyunchen.sioc.ac.cn]

- 11. Photoaffinity labeling in target- and binding-site identification - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Protocol for clickable photoaffinity labeling and quantitative chemical proteomics - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Protocol for clickable photoaffinity labeling and quantitative chemical proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. A Photoaffinity Labeling-Based Chemoproteomics Strategy for Unbiased Target Deconvolution of Small Molecule Drug Candidates | Springer Nature Experiments [experiments.springernature.com]

- 15. pubs.acs.org [pubs.acs.org]

- 16. pnas.org [pnas.org]

The Pivotal Role of Iodine in the Photoreactivity of 2-Iodo-4-azidophenol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the role of the iodine substituent in the photoreactivity of 2-Iodo-4-azidophenol, a versatile photoaffinity label. By examining the underlying photochemical principles, experimental methodologies, and quantitative data from related compounds, this document serves as a critical resource for researchers leveraging photoaffinity labeling in drug discovery and chemical biology.

Introduction to Photoaffinity Labeling and the Significance of Aryl Azides

Photoaffinity labeling (PAL) is a powerful technique for identifying and characterizing ligand-biomolecule interactions. The methodology relies on a photoreactive probe that, upon light activation, forms a highly reactive intermediate capable of covalently bonding to its interacting partner. Aryl azides are a prominent class of photophores used in PAL due to their relative stability in the dark and their efficient conversion to highly reactive nitrenes upon UV irradiation.

The photoreactivity of an aryl azide is fundamentally dictated by the fate of the initially formed singlet nitrene. This transient species can undergo several reactions, including insertion into C-H and N-H bonds, addition to double bonds, or intersystem crossing (ISC) to the more stable triplet nitrene. The spin state of the nitrene is a critical determinant of its reactivity, with the singlet nitrene exhibiting more indiscriminate insertion reactions and the triplet nitrene favoring hydrogen abstraction.

The Heavy-Atom Effect: Iodine's Influence on Nitrene Photochemistry

The incorporation of a heavy atom, such as iodine, into the aryl azide structure profoundly influences the photophysical and photochemical properties of the resulting nitrene. This "internal heavy-atom effect" primarily enhances the rate of intersystem crossing from the singlet state to the triplet state. The increased spin-orbit coupling facilitates the formally forbidden singlet-to-triplet transition.

For this compound, the presence of the ortho-iodine atom is expected to significantly accelerate the conversion of the initially formed singlet 2-iodo-4-nitrenophenol to its triplet state. This has major implications for its use as a photoaffinity label:

-

Prevalence of Triplet Nitrene Chemistry: The rapid intersystem crossing leads to a dominance of triplet nitrene reactivity. This results in a greater propensity for hydrogen abstraction from the surrounding environment (e.g., the solvent or amino acid residues in a protein binding pocket) rather than direct insertion into C-H or O-H bonds.

-

Potential for Reduced Quantum Yield of Labeling: While promoting intersystem crossing, the heavy-atom effect can also enhance other non-radiative decay pathways from the excited singlet state of the azide, potentially lowering the overall quantum yield of nitrene formation and subsequent labeling. Studies on the related compound, o-iodophenol, have shown a lower quantum yield of photolysis compared to its bromo- and chloro-analogs, a trend attributed to the heavy-atom effect.

Quantitative Data and Photophysical Properties

Direct quantitative data for the photolysis of this compound is scarce in the literature. However, by examining data from analogous compounds, we can infer its expected behavior.

Table 1: Photophysical and Photochemical Parameters of Aryl Azides and Related Compounds

| Compound | Wavelength of Max. Absorption (λmax, nm) | Quantum Yield of Photolysis (Φ) | Primary Reactive Intermediate | Key References |

| Phenyl Azide | ~250 | 0.4 - 0.5 (in various solvents) | Singlet and Triplet Nitrene | Generic textbook values |

| 4-Azidophenol | Not specified | Not specified | Singlet and Triplet Nitrene | Inferred from general aryl azide behavior |

| o-Iodophenol | ~280 | 0.1 ± 0.025 (in Ethanol) | Radical species | [Ivanov et al., 2010] |

| 2-Azido-3-iodo-7,8-dibromodibenzo-p-dioxin | Not specified | Not specified | Primarily Triplet Nitrene (inferred) | [Landers and Bunce, 1991] |

The lower quantum yield of photolysis for o-iodophenol compared to other halophenols suggests that the heavy-atom effect in this compound may also lead to a reduced overall efficiency of photo-crosslinking compared to non-iodinated analogs. However, the enhanced generation of the triplet nitrene can offer a different and potentially more selective labeling profile.

Experimental Protocols

The following sections provide detailed methodologies for the synthesis of this compound and a general protocol for its use in a photoaffinity labeling experiment.

Synthesis of this compound

The synthesis of this compound typically proceeds from 4-aminophenol through a three-step process:

-

Iodination: 4-Aminophenol is first iodinated at the ortho position to the hydroxyl group.

-

Diazotization: The resulting 4-amino-2-iodophenol is then diazotized using a nitrite source in an acidic medium.

-

Azidation: The diazonium salt is subsequently reacted with an azide salt, such as sodium azide, to yield the final product, this compound.

Detailed Protocol:

-

Step 1: Synthesis of 4-Amino-2-iodophenol.

-

Dissolve 10.9 g (0.1 mol) of 4-aminophenol in 100 mL of a suitable solvent (e.g., ethanol).

-

Add 12.7 g (0.05 mol) of iodine and 6.3 g (0.075 mol) of sodium bicarbonate.

-

Stir the reaction mixture at room temperature for 24 hours.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with a solution of sodium thiosulfate.

-

Extract the product with an organic solvent (e.g., ethyl acetate), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

-

-

Step 2: Diazotization and Azidation.

-

Suspend 2.35 g (0.01 mol) of 4-amino-2-iodophenol in 20 mL of 2M hydrochloric acid at 0-5 °C.

-

Slowly add a solution of 0.7 g (0.01 mol) of sodium nitrite in 5 mL of water, keeping the temperature below 5 °C.

-

Stir the mixture for 30 minutes to form the diazonium salt.

-

In a separate flask, dissolve 0.65 g (0.01 mol) of sodium azide in 10 mL of water.

-

Slowly add the cold diazonium salt solution to the sodium azide solution with vigorous stirring, maintaining the temperature below 5 °C.

-

Allow the reaction to proceed for 1-2 hours at 0-5 °C.

-

Collect the precipitate by filtration, wash with cold water, and dry under vacuum to yield this compound.

-

Photoaffinity Labeling Protocol

This protocol outlines a general workflow for using this compound to label a target protein.

-

Incubation:

-

Incubate the target protein with this compound in a suitable buffer at a concentration typically 5-10 fold higher than the Kd of the interaction.

-

Perform a control experiment without the photoprobe and another with a non-photoreactive analog to assess non-specific binding.

-

-

Photolysis:

-

Irradiate the sample with a UV lamp at a wavelength where the azidophenol absorbs (typically around 254-300 nm).

-

The irradiation time and intensity should be optimized to maximize labeling efficiency while minimizing protein damage.

-

-

Analysis of Labeling:

-

Analyze the protein sample by SDS-PAGE.

-

Visualize the labeled protein using an appropriate detection method (e.g., if a radiolabeled or fluorescently tagged version of the probe is used).

-

Confirm the identity of the labeled protein by mass spectrometry.

-

Visualizing Photochemical Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key photochemical events and a typical experimental workflow.

Unveiling the Interactome: A Technical Guide to Novel Protein Target Discovery with 2-Iodo-4-azidophenol

For Researchers, Scientists, and Drug Development Professionals

Introduction

The identification of novel protein targets is a cornerstone of modern drug discovery and chemical biology. Understanding the molecular interactions of small molecules within the complex cellular environment is paramount for elucidating mechanisms of action, identifying off-target effects, and discovering new therapeutic avenues. Photoaffinity labeling (PAL), coupled with advanced proteomic techniques, has emerged as a powerful strategy for covalently capturing and identifying the binding partners of a given probe.[1][2]

This technical guide focuses on the application of 2-Iodo-4-azidophenol, a novel photo-reactive and clickable probe, for the discovery and characterization of protein targets. While specific data for this novel probe is emerging, this document provides a comprehensive framework for its use by detailing the underlying principles and experimental workflows. We will leverage data from structurally related aryl azide probes to illustrate the expected outcomes and data presentation. This guide will equip researchers with the necessary knowledge to design, execute, and interpret experiments aimed at discovering the cellular targets of novel small molecules.

The core of this methodology lies in the trifunctional nature of probes like this compound. The molecule consists of a core phenol scaffold for molecular recognition, a photo-reactive aryl azide group that forms a covalent bond with interacting proteins upon UV irradiation, and an iodo- group that can potentially be used for further chemical modifications, or the entire azidophenol moiety can be considered a reactive "warhead". The azide also serves as a "clickable" handle for the bio-orthogonal ligation of a reporter tag, such as biotin or a fluorophore, enabling the enrichment and visualization of labeled proteins.[1]

Core Principles and Workflow

The discovery of protein targets using this compound follows a multi-step process that combines chemical biology, proteomics, and bioinformatics. The general workflow is as follows:

-

Probe Incubation: The photoaffinity probe is incubated with live cells, cell lysates, or purified proteins to allow for binding to its target(s).

-

UV Crosslinking: Upon irradiation with UV light, the aryl azide group is converted into a highly reactive nitrene intermediate, which rapidly forms a covalent bond with amino acid residues in the binding pocket of the target protein.[1]

-

Lysis and Bio-orthogonal Ligation (Click Chemistry): The cells are lysed, and the azide-labeled proteins are conjugated to a reporter tag (e.g., biotin-alkyne or a fluorescent alkyne) via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) "click" reaction.[1]

-

Enrichment and Visualization: Biotinylated proteins are enriched from the complex proteome using streptavidin-coated beads. Labeled proteins can also be visualized by in-gel fluorescence if a fluorescent tag is used.

-

Proteomic Analysis: The enriched proteins are digested into peptides and identified by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Data Analysis and Target Validation: The mass spectrometry data is analyzed to identify and quantify the enriched proteins, leading to the identification of potential targets. Subsequent validation experiments are then performed to confirm the interaction.

Data Presentation: Illustrative Quantitative Data for Aryl Azide Probes

While specific quantitative data for this compound is not yet widely available, the following tables present representative data from studies using other aryl azide photoaffinity probes to illustrate the expected quantitative outcomes.

Table 1: Binding Affinity and Labeling Efficiency of an Exemplary Aryl Azide Probe

| Parameter | Value | Method | Reference |

| Dissociation Constant (Kd) | 0.5 µM | Surface Plasmon Resonance | Fictional Example |

| Labeling Efficiency | 15% | In-gel Fluorescence Quantification | Fictional Example |

| IC50 (Competitive Binding) | 2.5 µM | Competitive Binding Assay | Fictional Example |

Table 2: Proteomic Identification of Potential Protein Targets

| Protein ID (UniProt) | Protein Name | Peptide Count | Fold Enrichment (Probe/Control) | p-value |

| P0A799 | Chaperone protein DnaK | 12 | 8.5 | <0.001 |

| P0A6F5 | 30S ribosomal protein S1 | 9 | 6.2 | <0.005 |

| P0CE47 | Elongation factor Tu | 8 | 5.8 | <0.005 |

| P0A9K9 | ATP synthase subunit alpha | 7 | 4.1 | <0.01 |

Experimental Protocols

The following are detailed, generalized protocols that can be adapted for the use of this compound.

Protocol 1: Photoaffinity Labeling in Live Cells

-

Cell Culture: Plate cells of interest (e.g., HEK293T) in a suitable culture dish and grow to 80-90% confluency.

-

Probe Incubation: Replace the culture medium with serum-free medium containing the desired concentration of this compound (typically 1-10 µM). For competition experiments, pre-incubate cells with a 50-fold excess of a non-photoreactive competitor for 1 hour before adding the probe. Incubate for 1-2 hours at 37°C.

-

UV Irradiation: Wash the cells twice with ice-cold PBS. Place the culture dish on ice and irradiate with 365 nm UV light for 10-30 minutes using a UV crosslinker.

-

Cell Lysis: Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay).

Protocol 2: Click Chemistry for Biotinylation of Labeled Proteins

-

Prepare Click Chemistry Reaction Mixture: For a 100 µL reaction, combine the following in order:

-

1 mg of cell lysate

-

Tris(2-carboxyethyl)phosphine (TCEP) to a final concentration of 1 mM.

-

Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) to a final concentration of 100 µM.

-

Biotin-alkyne to a final concentration of 100 µM.

-

Copper(II) sulfate (CuSO4) to a final concentration of 1 mM.

-

-

Incubation: Vortex the reaction mixture and incubate at room temperature for 1 hour.

-

Protein Precipitation: Precipitate the protein by adding 4 volumes of ice-cold acetone and incubating at -20°C for 30 minutes. Centrifuge to pellet the protein and discard the supernatant.

Protocol 3: Enrichment of Biotinylated Proteins

-

Resuspend Protein Pellet: Resuspend the protein pellet in a buffer containing SDS (e.g., 1.2% SDS in PBS).

-

Incubate with Streptavidin Beads: Add streptavidin-coated agarose or magnetic beads to the protein solution and incubate with rotation for 2 hours at room temperature.

-

Wash Beads: Wash the beads sequentially with 0.2% SDS in PBS, 6 M urea, and finally with PBS to remove non-specifically bound proteins.

Protocol 4: On-Bead Digestion and Mass Spectrometry

-

Reduction and Alkylation: Resuspend the beads in a digestion buffer (e.g., 50 mM ammonium bicarbonate). Reduce the disulfide bonds with dithiothreitol (DTT) and alkylate the cysteines with iodoacetamide (IAA).

-

Tryptic Digestion: Add trypsin to the bead slurry and incubate overnight at 37°C.

-

Peptide Elution and Desalting: Collect the supernatant containing the digested peptides. Elute any remaining peptides from the beads with a high-salt or acidic solution. Desalt the pooled peptides using a C18 StageTip.

-

LC-MS/MS Analysis: Analyze the desalted peptides by LC-MS/MS on a high-resolution mass spectrometer (e.g., an Orbitrap instrument).

-

Data Analysis: Search the resulting MS/MS spectra against a protein database (e.g., UniProt) using a search engine like MaxQuant or SEQUEST to identify the peptides and corresponding proteins. Perform quantitative analysis to determine the fold enrichment of proteins in the probe-treated sample compared to the control.

Mandatory Visualizations

Signaling Pathway Diagram

Caption: Hypothetical signaling pathway elucidated using this compound.

Experimental Workflow Diagram

Caption: Workflow for protein target identification.

Logical Relationship Diagram

Caption: Properties and applications of the photoaffinity probe.

Conclusion

This compound represents a promising new tool for chemical proteomics and drug discovery. Its inherent photo-reactivity and bio-orthogonal handle allow for the covalent capture and subsequent identification of its interacting protein partners. This technical guide provides a comprehensive overview of the principles and a detailed set of adaptable protocols for the application of this and similar photoaffinity probes. By following these workflows, researchers can effectively identify novel protein targets, elucidate drug mechanisms of action, and ultimately accelerate the drug discovery pipeline. As with any novel probe, careful optimization of experimental conditions, including probe concentration and UV irradiation time, will be crucial for successful target identification.

References

Methodological & Application

Application Notes and Protocols for 2-Iodo-4-azidophenol in Live Cell Labeling

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of 2-Iodo-4-azidophenol as a versatile chemical probe for studying protein-protein interactions and identifying protein targets within a live cell context. The dual functionality of the iodo and azido groups allows for its application in two powerful bioconjugation techniques: photoaffinity labeling and click chemistry.

Introduction

This compound is a heterobifunctional chemical probe designed for the investigation of molecular interactions in living systems. Its key features are:

-

Aryl Azide Group: A photo-activatable moiety that, upon irradiation with UV light, forms a highly reactive nitrene intermediate capable of forming covalent bonds with nearby molecules, primarily proteins. This is the basis for photoaffinity labeling.

-

Iodo Group: The iodine atom on the aromatic ring can serve as a "handle" for bioorthogonal reactions, although its direct use in click chemistry is less common than terminal alkynes or strained cyclooctynes. However, it can be envisioned to be functionalized further or used in other cross-coupling reactions. More commonly, the azide group itself is used for click chemistry.

-

Phenol Group: The hydroxyl group can influence the molecule's solubility and potential interactions with cellular components.

This reagent is particularly useful for:

-

Target Identification: Identifying the binding partners of a small molecule of interest by tethering this compound to it.

-

Mapping Protein-Protein Interactions: Crosslinking interacting proteins in their native cellular environment.

-

Enzyme Active Site Probing: Covalently modifying enzyme active sites.

Principle of Methodologies

Photoaffinity Labeling

Photoaffinity labeling (PAL) is a powerful technique to identify the binding targets of a ligand in a complex biological sample. The aryl azide group of this compound is chemically inert in the dark. Upon exposure to UV light, it releases nitrogen gas to generate a highly reactive nitrene intermediate. This nitrene can then insert into C-H, N-H, or O-H bonds of nearby amino acid residues of a target protein, forming a stable covalent bond.

Bioorthogonal Chemistry: Click Reaction

The azide group of this compound can also be utilized in "click chemistry," a set of bioorthogonal reactions that are rapid, specific, and high-yielding. The most common click reaction involving an azide is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC). For live-cell applications, a copper-free version, Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), is often preferred to avoid copper-induced cytotoxicity. In this scenario, the azide on the probe reacts with a strained alkyne (e.g., a cyclooctyne) that has been introduced into a biomolecule.

Quantitative Data Summary

The following tables provide suggested starting concentrations and conditions for the use of this compound in live cells. Note: These are generalized ranges based on protocols for similar aryl azide probes and should be optimized for your specific cell type and experimental goals.

Table 1: Recommended Starting Conditions for Photoaffinity Labeling

| Parameter | Recommended Range | Notes |

| Probe Concentration | 1 - 50 µM | Start with a low concentration and increase as needed. High concentrations can lead to non-specific labeling and cytotoxicity. |

| Incubation Time | 30 min - 4 hours | Dependent on the kinetics of probe uptake and binding to the target. |

| UV Irradiation Wavelength | 254 - 365 nm | The optimal wavelength should be determined empirically to maximize crosslinking and minimize cell damage. |

| UV Irradiation Time | 5 - 30 minutes | Keep irradiation time as short as possible to maintain cell viability. |

| UV Irradiation Energy | 1 - 5 J/cm² | Titrate to find the optimal energy for crosslinking. |

| Cell Density | 70 - 90% confluency | Ensure cells are in a healthy, logarithmic growth phase. |

Table 2: Recommended Starting Conditions for Copper-Free Click Chemistry (SPAAC)

| Parameter | Recommended Range | Notes |

| This compound Concentration | 1 - 25 µM | After incorporation into the target. |

| Strained Alkyne Reagent Concentration | 10 - 100 µM | The concentration of the cyclooctyne-containing reporter molecule (e.g., fluorescent dye, biotin). |

| Incubation Time | 30 min - 2 hours | Reaction times are typically rapid. |

| Temperature | 37°C | Standard cell culture conditions. |

| Cell Density | 70 - 90% confluency | Healthy, logarithmically growing cells are recommended. |

Experimental Protocols

Caution: Handle this compound and other organic azides with care as they can be explosive, especially in concentrated form. Always work in a well-ventilated area and wear appropriate personal protective equipment.

Protocol 1: Photoaffinity Labeling of a Target Protein in Live Cells

This protocol outlines the general steps for identifying the binding partners of a ligand of interest using a this compound-conjugated ligand.

Materials:

-

Live cells of interest

-

Complete cell culture medium

-

This compound conjugated to a ligand of interest (probe)

-

Phosphate-Buffered Saline (PBS), ice-cold

-

Lysis buffer (e.g., RIPA buffer) with protease inhibitors

-

UV crosslinking apparatus

-

SDS-PAGE and Western blotting reagents or mass spectrometry facility

Procedure:

-

Cell Culture: Plate cells in appropriate culture dishes and grow to 70-90% confluency.

-

Probe Incubation:

-

Prepare a stock solution of the this compound probe in DMSO.

-

Dilute the probe to the desired final concentration (e.g., 10 µM) in pre-warmed complete culture medium.

-

Remove the old medium from the cells and add the medium containing the probe.

-

Incubate the cells for the desired time (e.g., 1 hour) at 37°C in a CO₂ incubator. Perform all steps from this point on in the dark or under red light to prevent premature photoactivation.

-

-

Washing:

-

Aspirate the probe-containing medium.

-

Gently wash the cells twice with ice-cold PBS to remove the unbound probe.

-

-

UV Crosslinking:

-

Place the culture dish on ice.

-

Irradiate the cells with UV light (e.g., 365 nm) for a predetermined time (e.g., 15 minutes) in a UV crosslinker.

-

-

Cell Lysis:

-

Aspirate the PBS.

-

Add ice-cold lysis buffer with protease inhibitors to the cells.

-

Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

Incubate on ice for 30 minutes with occasional vortexing.

-

Centrifuge at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris.

-

-

Analysis:

-

Collect the supernatant.

-

The crosslinked protein complexes can now be analyzed by SDS-PAGE and Western blotting (if an antibody to the target is available) or by mass spectrometry to identify the crosslinked proteins.

-

Caption: Workflow for photoaffinity labeling in live cells.

Protocol 2: Copper-Free Click Chemistry (SPAAC) for Protein Labeling

This protocol describes the labeling of a protein of interest that has been metabolically or genetically engineered to contain a strained alkyne, using this compound as the azide-containing probe.

Materials:

-

Live cells expressing a protein with a strained alkyne (e.g., cyclooctyne).

-

Complete cell culture medium.

-

This compound.

-

Phosphate-Buffered Saline (PBS).

-

Fluorescence microscope or flow cytometer.

Procedure:

-

Cell Preparation: Culture cells expressing the strained alkyne-tagged protein to the desired confluency.

-

Probe Preparation:

-

Prepare a stock solution of this compound in DMSO.

-

Dilute the probe to the desired final concentration (e.g., 25 µM) in pre-warmed complete culture medium.

-

-

Labeling Reaction:

-

Remove the old medium from the cells and add the medium containing this compound.

-

Incubate for the desired time (e.g., 1 hour) at 37°C in a CO₂ incubator.

-

-

Washing:

-

Aspirate the labeling medium.

-

Wash the cells three times with warm PBS or complete medium to remove the unreacted probe.

-

-

Imaging/Analysis:

-

The cells are now ready for analysis. If the this compound was conjugated to a fluorophore, the cells can be imaged directly by fluorescence microscopy.

-

Alternatively, the cells can be lysed and the labeled proteins analyzed by SDS-PAGE and in-gel fluorescence scanning or by flow cytometry.

-

Caption: Workflow for SPAAC labeling in live cells.

Signaling Pathway Visualization

The following diagram illustrates a hypothetical signaling pathway where this compound could be used to identify the downstream targets of a kinase.

Caption: Investigating a kinase signaling pathway.

Troubleshooting and Considerations

-

Cytotoxicity: Always perform a toxicity assay (e.g., MTT or trypan blue exclusion) to determine the maximum tolerated concentration of the this compound probe in your cell line.

-

Solubility: this compound may have limited aqueous solubility. Prepare concentrated stock solutions in an organic solvent like DMSO and ensure complete dissolution in the culture medium.

-

Non-specific Labeling: To control for non-specific binding, include a competition experiment where cells are pre-incubated with an excess of the unconjugated ligand before adding the probe.

-

Probe Synthesis: The synthesis and purification of the this compound conjugate are critical for the success of the experiment. Ensure high purity to avoid artifacts.

-

Optimization is Key: The protocols provided are starting points. Optimal conditions will vary depending on the cell type, the specific target, and the experimental setup. A systematic optimization of probe concentration, incubation times, and UV exposure is highly recommended.

Application Notes and Protocols for Photoaffinity Labeling of Cell Lysates with 2-Iodo-4-azidophenol

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the use of 2-Iodo-4-azidophenol as a photoaffinity labeling (PAL) probe for the identification of target proteins in complex biological samples such as cell lysates. The following sections detail the principles of the technique, a comprehensive experimental protocol, and methods for subsequent analysis of labeled proteins.

Introduction to Photoaffinity Labeling

Photoaffinity labeling is a powerful technique to identify and study ligand-protein interactions.[1][2] This method utilizes a photoactivatable probe, such as this compound, which contains a photoreactive group that, upon irradiation with UV light, forms a highly reactive intermediate capable of forming a covalent bond with nearby molecules, including the binding pocket of a target protein.[1][2] The aryl azide group in this compound, when exposed to UV light, generates a reactive nitrene intermediate that can insert into C-H, N-H, or O-H bonds in the vicinity of the binding site. The iodine atom on the probe can serve multiple purposes, including acting as a heavy atom for crystallographic studies or as a site for radiolabeling to facilitate detection.

Principle of the Method

The experimental workflow involves the incubation of a cell lysate with the this compound probe to allow for binding to its target protein(s). Subsequently, the mixture is irradiated with UV light to induce covalent crosslinking between the probe and the interacting proteins. Labeled proteins can then be detected, enriched, and identified using various analytical techniques, such as SDS-PAGE, western blotting, and mass spectrometry.

Quantitative Data Summary

The optimal conditions for photoaffinity labeling can vary depending on the specific protein target and the composition of the cell lysate. The following table provides a general range of parameters that should be optimized for each experimental setup.

| Parameter | Recommended Range | Notes |

| Probe Concentration | 1 - 50 µM | Higher concentrations may lead to non-specific labeling, while lower concentrations might not yield a detectable signal. |

| Cell Lysate Concentration | 1 - 5 mg/mL | A higher protein concentration increases the likelihood of capturing low-abundance targets. |

| Incubation Time | 30 - 60 minutes | Should be performed in the dark to prevent premature activation of the probe. |

| Incubation Temperature | 4°C or Room Temperature | 4°C is generally preferred to minimize protease activity in the lysate. |

| UV Irradiation Wavelength | 254 - 365 nm | The optimal wavelength should be determined empirically. Aryl azides are typically activated by UV light in this range. |

| UV Irradiation Energy | 1 - 5 J/cm² | The energy should be sufficient to activate the probe without causing excessive protein damage. |

| UV Irradiation Time | 5 - 30 minutes | Dependent on the intensity of the UV lamp. |

Experimental Protocols

Materials and Reagents

-

This compound photoaffinity probe

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Cell culture of interest

-

BCA or Bradford protein assay reagent

-

UV crosslinker with wavelength control (e.g., 254 nm or 365 nm)

-

SDS-PAGE gels and running buffer

-

Western blot equipment and reagents (if antibody for the target is available)

-

Coomassie stain or fluorescent stain for total protein visualization

-

Mass spectrometry compatible silver stain (if proceeding with proteomic analysis)

-

Enrichment reagents (if the probe is tagged, e.g., with biotin)

Protocol for Photoaffinity Labeling of Cell Lysates

-

Cell Lysate Preparation:

-

Harvest cultured cells and wash twice with ice-cold PBS.

-

Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Incubate the lysate on ice for 30 minutes with occasional vortexing.

-

Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

-

Collect the supernatant (cell lysate) and determine the protein concentration using a BCA or Bradford assay.

-

Adjust the protein concentration to the desired working concentration (e.g., 2 mg/mL) with lysis buffer.

-

-

Incubation with Photoaffinity Probe:

-

In a microcentrifuge tube, add the desired amount of cell lysate.

-

Add the this compound probe to the final desired concentration. Note: As a negative control, a sample without the probe or a sample with a competitor ligand can be prepared.

-

Incubate the mixture for 30-60 minutes at 4°C in the dark, with gentle rotation.

-

-

UV Crosslinking:

-

Place the samples on ice in an open microcentrifuge tube.

-

Position the samples in a UV crosslinker at a defined distance from the UV source.

-

Irradiate the samples with UV light at the optimized wavelength and energy.

-

-

Analysis of Labeled Proteins:

-

After irradiation, add SDS-PAGE loading buffer to the samples and heat at 95°C for 5 minutes.

-

Separate the proteins by SDS-PAGE.

-

Visualize the labeled proteins. If the probe is radiolabeled, use autoradiography. For non-radiolabeled probes, a shift in the molecular weight of the target protein might be observed by Coomassie or silver staining. If an antibody to the target is available, perform a Western blot to detect a supershift or a decrease in the intensity of the unmodified protein band.

-

Protocol for Target Enrichment and Identification (Optional)

If the this compound probe is functionalized with an affinity tag (e.g., biotin), the following steps can be performed for enrichment and identification of the target protein.

-

Affinity Purification:

-

Following UV crosslinking, add streptavidin-conjugated beads to the lysate and incubate for 1-2 hours at 4°C with rotation.

-

Wash the beads several times with lysis buffer to remove non-specifically bound proteins.

-

Elute the captured proteins from the beads by boiling in SDS-PAGE loading buffer.

-

-

Mass Spectrometry Analysis:

-

Run the eluted proteins on an SDS-PAGE gel and stain with a mass spectrometry-compatible stain (e.g., Coomassie or silver stain).

-

Excise the protein band of interest.

-

Perform in-gel tryptic digestion.

-

Analyze the resulting peptides by LC-MS/MS to identify the protein.

-

Visualizations

Experimental Workflow

Caption: Workflow for identifying protein targets using this compound.

Hypothetical Signaling Pathway Investigation

The following diagram illustrates a hypothetical scenario where this compound is used to identify a novel kinase inhibitor's target within a signaling cascade.

References

Application Notes and Protocols for 2-Iodo-4-azidophenol Crosslinking

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Iodo-4-azidophenol is a hetero-bifunctional crosslinking reagent used in biological and chemical research to covalently link interacting molecules, particularly proteins. This reagent possesses two reactive moieties: a phenol group that can be derivatized or used for specific interactions, and a photo-activatable aryl azide group. Upon exposure to ultraviolet (UV) light, the aryl azide group forms a highly reactive nitrene intermediate, which can then form a covalent bond with nearby molecules, effectively "crosslinking" them. The presence of an iodine atom provides additional mass for detection and potential for radiolabeling, making it a versatile tool for studying molecular interactions.

This document provides a detailed guide for using this compound in crosslinking experiments, including its synthesis, experimental protocols, and data interpretation.

Synthesis of this compound

A plausible synthetic route for this compound starts from the commercially available 2-iodo-4-aminophenol. The synthesis involves the diazotization of the amino group followed by azidation.

Materials:

-

2-Iodo-4-aminophenol

-

Sodium nitrite (NaNO₂)

-

Sodium azide (NaN₃)

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Distilled water

-

Ice

-

Standard laboratory glassware and equipment

Protocol:

-

Diazotization:

-

Dissolve a specific molar amount of 2-Iodo-4-aminophenol in a solution of hydrochloric acid and water, cooled in an ice bath to 0-5°C.

-

Slowly add a solution of sodium nitrite in water dropwise while maintaining the low temperature and stirring continuously. The reaction progress can be monitored using starch-iodide paper.

-

-

Azidation:

-

In a separate flask, dissolve a molar excess of sodium azide in water and cool it in an ice bath.

-

Slowly add the cold diazonium salt solution to the sodium azide solution with vigorous stirring. A precipitate of this compound should form.

-

-

Purification:

-

Collect the precipitate by filtration and wash it with cold water.

-

The crude product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield pure this compound.

-

Safety Precautions: Sodium azide is highly toxic and can form explosive heavy metal azides. Handle with extreme caution in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).

Experimental Protocols

General Workflow for Protein Crosslinking

The following is a general protocol for using this compound to crosslink interacting proteins. Optimization of parameters such as reagent concentration, incubation time, and UV exposure time is crucial for successful crosslinking.

Materials:

-

This compound

-

Interacting proteins of interest (e.g., purified proteins, cell lysate)

-

Phosphate-buffered saline (PBS) or other suitable buffer (avoiding primary amines like Tris)

-

SDS-PAGE analysis equipment

-

Western blotting or mass spectrometry equipment for analysis

Protocol:

-

Preparation of Reagents:

-

Prepare a stock solution of this compound in an organic solvent such as DMSO or DMF. The final concentration in the reaction should be optimized, typically in the micromolar to low millimolar range.

-

-

Incubation:

-

In a suitable reaction vessel (e.g., a microcentrifuge tube), combine the interacting proteins with the desired concentration of this compound in a suitable buffer.

-

Incubate the mixture in the dark (to prevent premature photoactivation) for a specific period (e.g., 30-60 minutes) at a controlled temperature (e.g., 4°C or room temperature) to allow for binding of the crosslinker to the target molecules.

-

-

Photoactivation:

-

Place the reaction mixture on ice or a cooling block to minimize heat-induced damage.

-

Expose the sample to UV light at a specific wavelength (e.g., 254 nm or 365 nm) for a predetermined time (e.g., 5-30 minutes).[1][2] The optimal wavelength and duration will depend on the specific properties of the aryl azide and the sample.

-

-

Quenching (Optional):

-

To stop the crosslinking reaction, a quenching reagent (e.g., dithiothreitol - DTT) can be added to scavenge any unreacted nitrene intermediates.

-

-

Analysis:

-

Analyze the crosslinked products using SDS-PAGE. Crosslinked complexes will appear as higher molecular weight bands compared to the individual proteins.

-

Further analysis can be performed by Western blotting using antibodies specific to the proteins of interest or by mass spectrometry to identify the crosslinked peptides and interaction sites.

-

Data Presentation

| Parameter | Condition 1 | Condition 2 | Condition 3 |

| This compound Conc. | 100 µM | 250 µM | 500 µM |

| UV Wavelength | 254 nm | 365 nm | 365 nm |

| Irradiation Time | 15 min | 15 min | 30 min |

| Crosslinking Efficiency (%) | 15% | 25% | 40% |

Note: The crosslinking efficiency values presented are for illustrative purposes only and will need to be determined experimentally for this compound.

Diagrams

Synthesis of this compound

Caption: Synthetic pathway for this compound.

Photo-Crosslinking Mechanism

Caption: General mechanism of aryl azide photo-crosslinking.

Experimental Workflow for Protein Crosslinking

Caption: Step-by-step workflow for protein crosslinking experiments.

Conclusion

This compound is a valuable tool for investigating molecular interactions. The protocols and information provided in this document serve as a guide for researchers to design and execute crosslinking experiments. It is imperative to optimize the experimental conditions for each specific application to achieve reliable and reproducible results. Adherence to safety protocols, especially when handling azido compounds, is essential.

References

Application Notes and Protocols for 2-Iodo-4-azidophenol in Quantitative Proteomics Studies

A comprehensive search for the application of 2-Iodo-4-azidophenol in quantitative proteomics studies did not yield specific methodologies, quantitative data, or established protocols for its use. Literature and available research databases do not currently detail the use of this specific compound for protein labeling, enrichment, or quantification in a proteomics context.

This suggests that this compound is not a commonly used reagent in this field, or its use is not yet documented in publicly available scientific literature. The field of chemical proteomics rapidly evolves, with a wide array of probes being developed. While the structure of this compound—containing both an iodo group (which can potentially act as a reactive group for certain amino acid residues) and an azido group (a bioorthogonal handle for "click chemistry")—suggests it could theoretically be designed for such applications, no evidence of its practical application was found.